

NMR Characterization of 1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)cyclopropanecarbonitrile

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **1-(2-Fluorophenyl)cyclopropanecarbonitrile** against structurally related compounds. Due to the limited availability of published experimental NMR data for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, this guide leverages data from analogous compounds to predict and contextualize its spectral features. This information is crucial for researchers in medicinal chemistry and materials science for the structural elucidation and quality control of this and similar molecules.

Predicted and Comparative NMR Data

The following tables summarize the predicted ^1H , ^{13}C , and ^{19}F NMR chemical shifts for **1-(2-Fluorophenyl)cyclopropanecarbonitrile** and compare them with experimental data from analogous compounds.

Table 1: ^1H NMR Data Comparison

Compound	Aromatic Protons (ppm)	Cyclopropyl Protons (ppm)	Solvent
1-(2-Fluorophenyl)cyclopropanecarbonitrile (Predicted)	7.10 - 7.50 (m, 4H)	1.50 - 1.90 (m, 4H)	CDCl ₃
1-Phenylcyclopropanecarbonitrile	7.20 - 7.40 (m, 5H)	1.45 (dd, J = 7.0, 4.5 Hz, 2H), 1.75 (dd, J = 7.0, 4.5 Hz, 2H)	CDCl ₃
Cyclopropanecarbonitrile[1]	-	1.36 (m, 1H), 0.94 (m, 4H)	Not Specified
1-(4-Fluorophenyl)cyclopropanecarbonitrile	No data available	No data available	-

Table 2: ¹³C NMR Data Comparison

Compound	Aromatic Carbons (ppm)	Cyclopropyl Carbons (ppm)	Nitrile Carbon (ppm)	Quaternary Carbon (ppm)	Solvent
1-(2-Fluorophenyl)cyclopropane carbonitrile (Predicted)	115-160 (with C-F coupling)	15-25	~120	~20	CDCl ₃
1-Phenylcyclopropanecarbonitrile	126.9, 128.5, 128.8, 137.8	16.5	122.1	19.3	CDCl ₃
Cyclopropane carbonitrile	-	-2.7[2]	121.5	1.0	CDCl ₃
1-(4-Fluorophenyl)cyclopropane carbonitrile	No data available	No data available	No data available	No data available	-

Table 3: ¹⁹F NMR Data Comparison

Compound	Chemical Shift (ppm)	Reference	Solvent
1-(2-Fluorophenyl)cyclopropanecarbonitrile (Predicted)	-110 to -120	CFCl ₃	CDCl ₃
Fluorobenzene[3]	-113.15	CFCl ₃	Not Specified
1-Fluoro-2-nitrobenzene	-115.4	CFCl ₃	Not Specified

Experimental Protocols

Standard NMR spectroscopic analysis for compounds like **1-(2-Fluorophenyl)cyclopropanecarbonitrile** would involve the following protocols.

Sample Preparation

Approximately 5-10 mg of the purified solid sample would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, trichlorofluoromethane (CFCl_3) or another suitable fluorinated reference standard would be used.

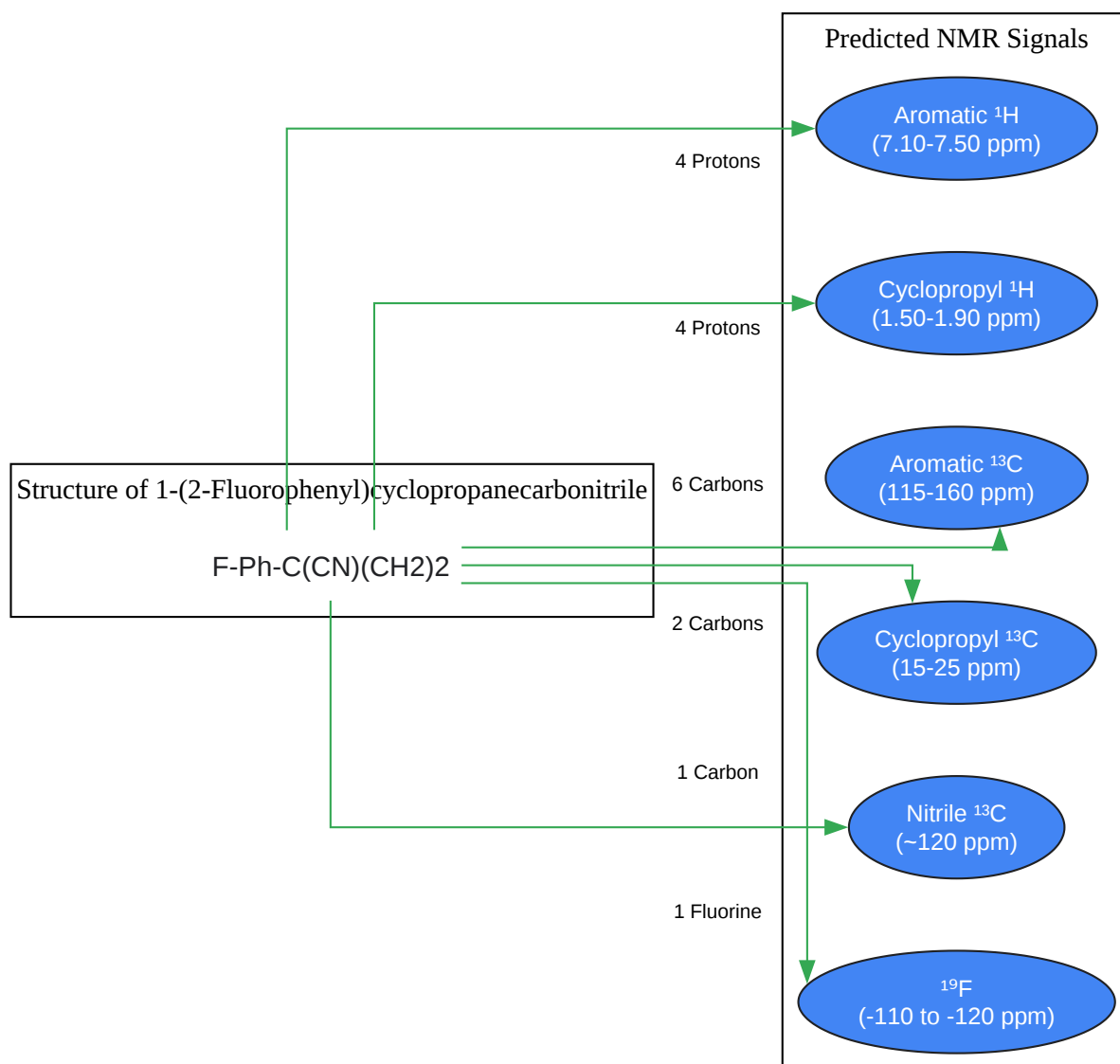
NMR Data Acquisition

NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.

- ^1H NMR: Spectra would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 to 32 scans would be collected.
- ^{13}C NMR: Proton-decoupled spectra would be acquired over a spectral width of 250 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. Typically, 1024 to 2048 scans are required for a good signal-to-noise ratio.
- ^{19}F NMR: Proton-decoupled spectra would be recorded with a spectral width of 200 ppm. An acquisition time of 1 second and a relaxation delay of 2 seconds would be used, with 64 to 128 scans collected.

Predicted Spectral Analysis and Structural Rationale

The predicted NMR data for **1-(2-Fluorophenyl)cyclopropanecarbonitrile** is based on the additive effects of the substituents on the chemical shifts of the parent structures, fluorobenzene and cyclopropanecarbonitrile.



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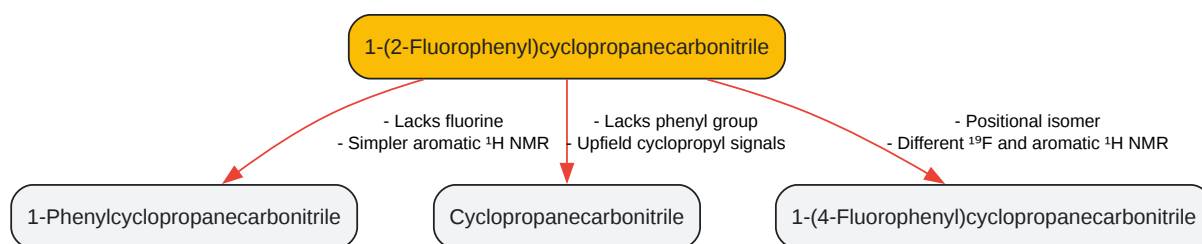
Caption: Predicted NMR signals for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.

The aromatic protons are expected to appear as a complex multiplet due to splitting from each other and the fluorine atom. The cyclopropyl protons will also form a complex multiplet. In the

^{13}C NMR spectrum, the carbon atoms of the fluorophenyl ring will show characteristic coupling constants with the fluorine atom. The ^{19}F NMR is predicted to show a single resonance in the typical range for an aryl fluoride.

Comparison with Alternatives

The primary alternatives for comparison are the non-fluorinated analog, 1-phenylcyclopropanecarbonitrile, and the parent cyclopropanecarbonitrile.



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Caption: Structural relationships and key NMR differences.

The presence of the fluorine atom in **1-(2-Fluorophenyl)cyclopropanecarbonitrile** introduces significant differences in the NMR spectra compared to its non-fluorinated counterpart. The most notable is the presence of a ^{19}F NMR signal and the characteristic C-F and H-F coupling patterns in the ^{13}C and ^1H NMR spectra, respectively. These features provide a unique spectroscopic fingerprint for the fluorinated compound, allowing for its unambiguous identification. The comparison with the 4-fluoro isomer would be particularly insightful, as the position of the fluorine atom would lead to distinct differences in the aromatic region of the ^1H NMR spectrum and a different chemical shift in the ^{19}F NMR spectrum.

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